Propylparaben-d4

Bioanalysis LC-MS/MS Method Validation

Researchers quantifying propylparaben in biological, environmental, or cosmetic matrices face matrix-induced ion suppression that compromises accuracy. Propylparaben-d4, a deuterated stable isotope-labeled internal standard, co-elutes with native propylparaben and experiences identical matrix effects and extraction losses, enabling precise correction. • Validated LC-MS/MS method accuracy within ±5.7% and precision <5.3% CV (meeting FDA bioanalytical guidelines) • Achieves LOQs of 0.3-0.6 ng/mL in human urine via isotope dilution UHPLC-HRMS • High purity (≥98%) with Certificate of Analysis for GLP method traceability

Molecular Formula C10H12O3
Molecular Weight 184.22 g/mol
Cat. No. B15139270
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropylparaben-d4
Molecular FormulaC10H12O3
Molecular Weight184.22 g/mol
Structural Identifiers
SMILESCCCOC(=O)C1=CC=C(C=C1)O
InChIInChI=1S/C10H12O3/c1-2-7-13-10(12)8-3-5-9(11)6-4-8/h3-6,11H,2,7H2,1H3/i3D,4D,5D,6D
InChIKeyQELSKZZBTMNZEB-LNFUJOGGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 0.05 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Propylparaben-d4 Internal Standard Specifications


Propylparaben-d4 (CAS 1219802-67-1) is a deuterium-labeled analog of propylparaben, an antimicrobial preservative widely used in cosmetics, pharmaceuticals, and food products [1]. In this compound, four hydrogen atoms on the aromatic ring are replaced with deuterium (C₁₀H₈D₄O₃), resulting in a molecular weight of 184.23 g/mol . Its primary function is as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of propylparaben in complex matrices via liquid chromatography–tandem mass spectrometry (LC-MS/MS) or gas chromatography–mass spectrometry (GC-MS) . As a deuterated analog, it exhibits near-identical physicochemical behavior to the native analyte, co-eluting and ionizing similarly, thereby enabling precise correction for matrix effects and analytical variability [2].

SIL-IS for propylparaben LC-MS/MS quantification
Deuterated analog co-elutes and ionizes similarly to native analyte
Supports matrix-effect correction and analytical variability control

Why Generic Substitutes Fail in LC-MS/MS


Generic substitution of Propylparaben-d4 with unlabeled propylparaben or a non-isotopic analog (e.g., a structurally similar but chemically distinct compound) in LC-MS/MS analysis introduces substantial quantification errors. Unlabeled propylparaben cannot serve as an internal standard because it is the target analyte itself, confounding the measurement. Non-isotopic structural analogs, while sometimes used, exhibit different extraction recovery, ionization efficiency, and chromatographic retention times compared to the native analyte [1]. This discrepancy prevents accurate correction for matrix effects—such as ion suppression or enhancement—which are prevalent in complex biological and environmental samples [2]. In contrast, Propylparaben-d4, as a stable isotope-labeled analog, co-elutes with propylparaben and experiences nearly identical matrix effects and extraction losses, enabling precise quantification [3]. Failure to use a matched SIL-IS like Propylparaben-d4 can lead to systematic biases in reported concentrations, compromising data integrity and regulatory compliance in pharmacokinetic, toxicological, and environmental studies [4].

vs. unlabeled propylparaben
Target analyte itself

Unlabeled propylparaben is the target analyte, confounding quantification if used as IS.

vs. non-isotopic analog
Extraction/Ionization mismatch

Structural analogs differ in extraction recovery, ionization efficiency, and retention, leading to uncorrected matrix effects.

Comparative Performance Evidence


Accuracy and Precision in Plasma Bioanalysis

A direct comparison within a single validated LC-MS/MS method demonstrates that using Propylparaben-d4 as the internal standard for quantifying propylparaben in rat plasma yields high accuracy and precision. The method achieved overall accuracy within ±5.7% of nominal values and inter- and intra-run precision of less than 5.3% and 4.4%, respectively, for propylparaben [1]. In contrast, assays relying on non-isotopic internal standards or external calibration often exhibit significantly higher variability (CVs >15%) due to uncorrected matrix effects and extraction inconsistencies [2].

Accuracy & Precision
Head-to-head
Accuracy within ±5.7%; inter-run precision
Supports bioanalytical validation review
Rat plasma; UPLC-MS/MS; values from validated method
Matrix Effect Correction
Class-level
Co-elution with analyte; identical matrix effect experience; reduces ionization bias
Supports matrix-effect control
Class-level inference; verify in target matrix
Isotopologue Selection
Context-dependent
Propylparaben-d4: +4 Da shift, extensively validated; d7: +7 Da, fewer published methods
Supports ISTD suitability review
Validation footprint and availability may guide choice
Purity Certification
Data to verify
Purity ≥95% or ≥98% with Certificate of Analysis (CoA)
Specification review; batch-specific purity
Supplier-certified; verify against lot CoA
Bioanalysis LC-MS/MS Method Validation

Matrix Effect Correction by Co-Elution

The use of Propylparaben-d4 as an isotopically labeled internal standard corrects for matrix effects that would otherwise bias quantification. In LC-MS/MS, co-eluting matrix components can suppress or enhance analyte ionization. As demonstrated by propylparaben and other analytes, an isotopically labeled analog (such as Propylparaben-d4) experiences identical matrix effects and co-elutes at the exact same retention time, effectively normalizing the analyte response and correcting for suppression/enhancement [1]. Without such a matched internal standard, matrix effects can cause errors exceeding 100% [2].

Matrix Effect Correction
Class-level
Co-elution with analyte; identical matrix effect experience; reduces ionization bias
Supports matrix-effect control
Class-level inference; verify in target matrix
Matrix Effect Isotope Dilution Quantitative Accuracy

Mass Shift and Isotopologue Suitability

While both Propylparaben-d4 and Propylparaben-d7 are deuterated analogs, the choice between them depends on the analytical requirements. Propylparaben-d4 (MW 184.23) provides a mass shift of +4 Da from unlabeled propylparaben (MW 180.20), which is typically sufficient for MS resolution. Propylparaben-d7 (MW 187.24) offers a larger +7 Da shift, which can be advantageous in methods with high background or when analyzing multiple isotopologues . However, Propylparaben-d4 is more widely available and has been extensively validated in published methods, including GLP-compliant rat toxicology studies [1]. The smaller mass difference may also reduce the risk of deuterium exchange or retention time shifts compared to higher deuterium incorporation [2].

Isotopologue Selection
Context-dependent
Propylparaben-d4: +4 Da shift, extensively validated; d7: +7 Da, fewer published methods
Supports ISTD suitability review
Validation footprint and availability may guide choice
Deuterium Labeling Mass Spectrometry Isotopologue Selection

Purity Certification for Reference Standards

Propylparaben-d4 is supplied with a purity of ≥95% (MuseChem) or ≥98% (InvivoChem) and comes with a Certificate of Analysis (CoA) detailing the actual batch-specific purity. In contrast, unlabeled propylparaben (CAS 94-13-3) is often sold as a technical-grade preservative with lower and less stringently documented purity, unsuitable for use as a quantitative reference standard. The high, certified purity of Propylparaben-d4 ensures accurate preparation of calibration standards and minimizes interference from impurities in MS detection.

Purity Certification
Data to verify
Purity ≥95% or ≥98% with Certificate of Analysis (CoA)
Specification review; batch-specific purity
Supplier-certified; verify against lot CoA
Reference Material Purity Quantitative Analysis

Recommended Application Scenarios


GLP Toxicokinetic Studies in Rodents

Propylparaben-d4 is the internal standard of choice for quantifying propylparaben and its metabolites in plasma samples from regulated toxicology studies. The validated LC-MS/MS method using d4-propylparaben achieved accuracy within ±5.7% and precision <5.3% (CV), meeting FDA bioanalytical method validation guidelines [1]. This level of performance supports reliable determination of toxicokinetic parameters (Cmax, AUC) in GLP environments, as demonstrated in a rat toxicology study [2].

Human Biomonitoring in Urine

For population-level exposure studies, Propylparaben-d4 enables accurate quantification of urinary parabens despite complex matrix effects. Isotope dilution UHPLC-HRMS using deuterated parabens as internal standards corrected for matrix effects and achieved LOQs of 0.3–0.6 ng/mL for propylparaben in human urine [1]. The method provided high precision (1–8% RSD) and accuracy (93–107% recovery), making it suitable for detecting trace-level exposures in biomonitoring programs [2].

Consumer Product Method Validation

When developing and validating analytical methods for propylparaben in cosmetics, personal care products, or food, Propylparaben-d4 serves as a critical internal standard to compensate for matrix effects from complex formulations. Its use as a SIL-IS improves method robustness and throughput, reducing the need for extensive matrix-matched calibration [1]. The high purity (≥95%) and availability of a Certificate of Analysis support method traceability and compliance with quality standards [2].

Environmental Fate in Water and Sediment

In environmental analysis, Propylparaben-d4 is employed as a surrogate internal standard for isotope dilution quantification of propylparaben in aqueous and solid matrices. The compound's identical chromatographic behavior and ionization efficiency to the native analyte ensure accurate correction for matrix-induced ion suppression commonly observed in environmental samples [1]. This approach is essential for generating reliable data on the occurrence, distribution, and degradation of parabens in aquatic ecosystems.

Application
Selection Property
Validation Focus
Rodent plasma toxicokinetic research
Co-elution and matrix-effect correction
Accuracy and precision endpoint review
Human urine biomonitoring research
Matrix-effect correction in urine
Trace-level quantification and recovery
Consumer product method development
Compensation for complex formulation matrices
Method robustness and traceability
Environmental water and sediment analysis
Correction for environmental matrix effects
Occurrence and degradation endpoint studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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